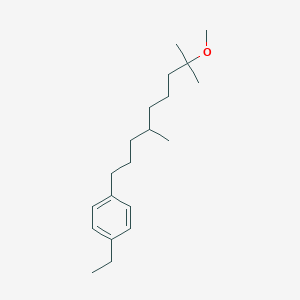
1-Ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene is a complex organic compound with the molecular formula C21H36O It is known for its unique structure, which includes a benzene ring substituted with an ethyl group and a long alkyl chain containing methoxy and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent substitution reactions. One common method involves the Friedel-Crafts alkylation of benzene with an appropriate alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alkyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying electrophilic aromatic substitution reactions and the effects of substituents on reactivity.
Biology: The compound has been investigated for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Research has explored its potential as a drug candidate due to its unique structure and possible interactions with biological targets.
Industry: It is used in the synthesis of various specialty chemicals and as an intermediate in the production of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy and alkyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-4-methoxybenzene: Similar in structure but lacks the long alkyl chain.
4-Ethylanisole: Contains an ethyl and methoxy group on the benzene ring but with a simpler structure.
1-Methoxy-4-ethylbenzene: Another isomer with a different substitution pattern.
Uniqueness
1-Ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene is unique due to its long alkyl chain with multiple substituents, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
53832-43-2 |
|---|---|
Molekularformel |
C20H34O |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
1-ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene |
InChI |
InChI=1S/C20H34O/c1-6-18-12-14-19(15-13-18)11-7-9-17(2)10-8-16-20(3,4)21-5/h12-15,17H,6-11,16H2,1-5H3 |
InChI-Schlüssel |
JGCKDDQJFHQRRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CCCC(C)CCCC(C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



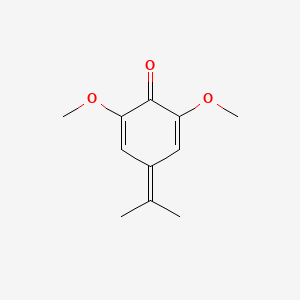
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)

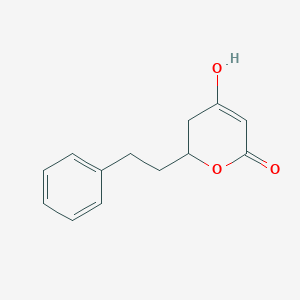
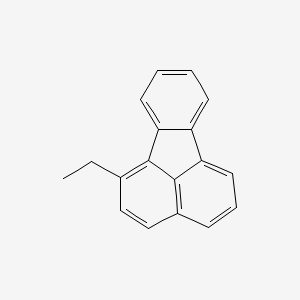
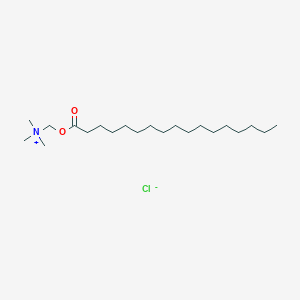
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)

![Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-](/img/structure/B14644092.png)


